molecular formula C19H13F4N3O2 B4509739 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4509739
M. Wt: 391.3 g/mol
InChI Key: QJHDCEOTIJJANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted with a 2-fluorophenyl group at position 3 and an acetamide moiety linked to a 3-(trifluoromethyl)phenyl group. The pyridazinone core is known for bioactivity in inflammation, cancer, and enzyme inhibition, while the fluorinated aryl groups improve metabolic stability and target selectivity .

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O2/c20-15-7-2-1-6-14(15)16-8-9-18(28)26(25-16)11-17(27)24-13-5-3-4-12(10-13)19(21,22)23/h1-10H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHDCEOTIJJANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specialized properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s fluorinated aromatic rings enhance its binding affinity and specificity, making it a potent inhibitor or modulator of its targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with key analogs, emphasizing substituent variations and their implications:

Compound Name Substituents (R₁, R₂) Key Structural Differences Biological Activity/Implications Reference
Target: 2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide R₁ = 2-fluorophenyl; R₂ = 3-CF₃-phenyl Reference compound with -CF₃ and 2-F substitution. Enhanced selectivity for targets requiring strong electron-withdrawing groups (e.g., kinase inhibition).
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1-yl)acetamide R₁ = 2-fluorophenyl; R₂ = 2-Cl-phenyl Chlorine replaces -CF₃; similar fluorophenyl group. Potential anti-inflammatory activity; chlorine may reduce metabolic stability compared to -CF₃.
2-(3-(4-fluorophenyl)-6-oxopyridazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide R₁ = 4-fluorophenyl; R₂ = 3,4,5-F₃-phenyl Fluorine at para position; trifluorophenyl group. Broader fluorine distribution may improve solubility but reduce target specificity.
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl)-N-(4-CF₃-phenyl)acetamide R₁ = 3,4-OCH₃-phenyl; R₂ = 4-CF₃-phenyl Methoxy groups replace fluorine; -CF₃ at para position. PDE4 inhibition; methoxy groups enhance solubility but may decrease membrane permeability.
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(thiadiazol-2-yl)acetamide R₁ = 4-Cl-phenyl; R₂ = thiadiazole Thiadiazole replaces aryl group; chlorine substitution. Antimicrobial activity; sulfur-containing heterocycle alters pharmacokinetics.

Electronic and Physicochemical Properties

  • Solubility : Methoxy-substituted analogs (e.g., ) exhibit higher aqueous solubility due to oxygen's polarity, whereas fluorinated/chlorinated derivatives may have lower solubility but better lipid membrane penetration .
  • Metabolic Stability : Fluorine and -CF₃ groups reduce oxidative metabolism, extending half-life compared to chlorine or methoxy substituents .

Key Research Findings

  • Target Compound : Demonstrated IC₅₀ values <1 μM in PDE4 inhibition assays, outperforming methoxy-substituted analogs (IC₅₀ ~5 μM) .
  • Chlorophenyl Analog () : Showed moderate COX-2 inhibition (IC₅₀ = 2.3 μM) but rapid hepatic clearance in preclinical models .
  • Thiadiazole Derivative (): Achieved MIC values of 4 µg/mL against S.

Biological Activity

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of anticonvulsant effects. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies surrounding this compound.

  • Molecular Formula : C20H15F3N4O2
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 1232803-27-8

Synthesis

The synthesis of this compound involves the alkylation of amines with specific alkylating agents. The introduction of fluorine and trifluoromethyl groups is critical for enhancing the biological activity of the resultant derivatives, particularly in improving metabolic stability and lipophilicity, which are essential for central nervous system (CNS) penetration .

Anticonvulsant Activity

The primary focus of research on this compound has been its anticonvulsant properties. Initial screenings were conducted using standard models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests in mice. The findings indicated that several derivatives exhibited significant activity, particularly those containing trifluoromethyl substitutions .

  • Key Findings :
    • Compounds with trifluoromethyl groups showed enhanced anticonvulsant activity compared to their non-fluorinated counterparts.
    • The most potent derivative demonstrated moderate binding affinity to neuronal voltage-sensitive sodium channels, indicating a mechanism of action that may involve modulation of ion channel activity .

Structure-Activity Relationship (SAR)

The SAR studies highlighted the importance of specific substituents on the phenyl ring and their influence on biological activity. For instance, the presence of fluorine at the ortho position significantly improved anticonvulsant efficacy .

SubstituentActivity LevelNotes
TrifluoromethylHighEnhanced CNS penetration and metabolic stability
Fluorine (ortho)ModerateImproved binding to sodium channels
ChlorineLowGenerally inactive in MES tests

Case Studies

  • Study on Anticonvulsant Efficacy : In a study evaluating a series of N-phenylacetamide derivatives, it was found that compounds similar to this compound exhibited protective effects against seizures induced by MES at varying doses (100 mg/kg and 300 mg/kg) .
  • Neurotoxicity Assessment : The neurotoxic potential was assessed using the rotarod test, which indicated that many active compounds did not exhibit significant motor impairment, suggesting a favorable safety profile for further development .

Q & A

Basic: What are the critical steps in synthesizing 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyridazinone core and subsequent functionalization. Key steps include:

  • Coupling reactions : Introducing fluorophenyl and trifluoromethylphenyl groups via nucleophilic substitution or amide bond formation.
  • Optimization parameters :
    • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions like decomposition of fluorinated groups .
    • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of intermediates .
    • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation to improve yield .
      Monitoring via TLC and HPLC ensures intermediate purity, with final product characterization by NMR and mass spectrometry .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Routine characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing fluorophenyl vs. trifluoromethylphenyl environments) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (357.8 g/mol) and detect isotopic patterns from chlorine/fluorine .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .
    X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Advanced: How can researchers address contradictions in reported biological activity data across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, reports anti-inflammatory activity in murine macrophages, while cites apoptosis induction in HeLa cells .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substituents) to identify critical pharmacophores .
  • Solubility factors : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid solvent-induced artifacts .
    Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA) are recommended .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound?

SAR studies focus on:

  • Substituent modification : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to assess impact on receptor binding .
  • Bioisosteric replacement : Replace the pyridazinone core with pyrimidine or pyrazole moieties to evaluate scaffold flexibility .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or kinases, validated by mutagenesis studies .
    Data from IC₅₀ comparisons and selectivity assays (e.g., kinase profiling) guide prioritization of lead candidates .

Basic: How do fluorinated groups influence the compound’s physicochemical and pharmacological properties?

The 2-fluorophenyl and trifluoromethylphenyl groups enhance:

  • Lipophilicity : LogP increases, improving membrane permeability (critical for CNS targets) .
  • Metabolic stability : Fluorine atoms resist oxidative degradation by cytochrome P450 enzymes .
  • Electron-withdrawing effects : Stabilize the pyridazinone core, reducing susceptibility to hydrolysis .
    However, excessive fluorination may reduce solubility, necessitating formulation adjustments (e.g., PEG-based carriers) .

Advanced: How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?

Strategies include:

  • Stepwise purification : Isolate intermediates via column chromatography before proceeding to subsequent steps .
  • Catalytic optimization : Transition from stoichiometric to catalytic conditions (e.g., Pd-catalyzed coupling for aryl group introduction) to reduce waste .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions like dimerization .
    Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of key intermediates .

Basic: What are the primary biological targets hypothesized for this compound?

Proposed targets include:

  • Kinases : Inhibition of JAK2 or EGFR due to structural similarity to known pyridazinone-based kinase inhibitors .
  • Cyclooxygenase (COX) : Anti-inflammatory activity via COX-2 inhibition, supported by docking studies .
  • Apoptosis regulators : Interaction with Bcl-2 family proteins, inferred from caspase-3 activation assays .
    Target validation requires siRNA knockdown or knockout models to confirm mechanism .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Approaches include:

  • Deuterated solvent standardization : Use consistent solvents (e.g., DMSO-d6) and calibrate against TMS .
  • Impurity profiling : LC-MS to identify trace byproducts (e.g., unreacted starting materials) affecting peak integration .
  • Crystalline polymorphism : X-ray diffraction to confirm if solid-state variations alter solution-phase spectra .
    Collaborative inter-lab validation ensures reproducibility .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

  • Toxicity : Preclinical data suggest moderate hepatotoxicity; use PPE (gloves, goggles) and work in fume hoods .
  • Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the acetamide group .
  • Waste disposal : Halogenated waste streams require separate containment due to environmental persistence .

Advanced: What in silico tools are recommended for predicting the metabolic fate of this compound?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate Phase I/II metabolism sites (e.g., CYP3A4-mediated oxidation) .
  • Fukui indices : Identify electrophilic centers prone to glutathione conjugation, guiding prodrug design .
    Experimental validation via liver microsome assays is essential for high-confidence predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.